N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of pyrazole, triazole, and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine hydrate with an appropriate diketone to form the pyrazole ring.
Introduction of the Benzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the triazole-pyrazole intermediate with a suitable nitrile to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is being studied as a potential kinase inhibitor for cancer treatment due to its ability to selectively target tumor cells.
Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis induction.
Industrial Applications:
Mechanism of Action
The mechanism of action of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure but different substituents.
Triazolo[1,5-a]pyrimidine: Shares the triazole-pyrimidine scaffold but lacks the pyrazole ring.
Quinazolinone Derivatives: These compounds also exhibit kinase inhibition but have a different core structure
Uniqueness
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of three heterocyclic rings, which provides a distinct mode of action and potentially higher selectivity and potency as a kinase inhibitor .
Properties
Molecular Formula |
C16H11Cl2N7O |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2N7O/c17-11-3-2-10(12(18)8-11)9-24-7-4-13(22-24)20-15(26)14-21-16-19-5-1-6-25(16)23-14/h1-8H,9H2,(H,20,22,26) |
InChI Key |
FCRNWHAYRMTGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N=C1 |
Origin of Product |
United States |
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